molecular formula C17H17F3N2OS B3682607 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B3682607
M. Wt: 354.4 g/mol
InChI Key: KMMGURQVBKKSAI-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound known for its unique chemical structure and properties This compound features a thiourea core substituted with a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1-(2-(4-methoxyphenyl)ethyl)amine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For example, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues such as Phe238 and Ser191. This interaction enhances the compound’s binding affinity and promotes physiological responses such as hypocotyl elongation and seed germination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and biological activity .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-23-15-7-5-12(6-8-15)9-10-21-16(24)22-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGURQVBKKSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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